molecular formula C11H8O3 B14632954 Methyl 10-hydroxydec-2-ene-4,6,8-triynoate CAS No. 54981-68-9

Methyl 10-hydroxydec-2-ene-4,6,8-triynoate

Cat. No.: B14632954
CAS No.: 54981-68-9
M. Wt: 188.18 g/mol
InChI Key: KMRVUUYYZYPPLL-UHFFFAOYSA-N
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Description

Methyl 10-hydroxydec-2-ene-4,6,8-triynoate is an organic compound characterized by its unique structure, which includes multiple triple bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 10-hydroxydec-2-ene-4,6,8-triynoate typically involves the esterification of 10-hydroxydec-2-ene-4,6,8-triynoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 10-hydroxydec-2-ene-4,6,8-triynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triple bonds can be reduced to double or single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 10-hydroxydec-2-ene-4,6,8-triynoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 10-hydroxydec-2-ene-4,6,8-triynoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The hydroxyl group and triple bonds play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl dec-2-ene-4,6,8-triynoate
  • Dehydromatricaria ester
  • Methyl (Z)-2-decene-4,6,8-triynoate

Uniqueness

Methyl 10-hydroxydec-2-ene-4,6,8-triynoate is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential biological activity compared to its analogs. The combination of multiple triple bonds and the hydroxyl group makes it a versatile compound for various applications .

Properties

CAS No.

54981-68-9

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 10-hydroxydec-2-en-4,6,8-triynoate

InChI

InChI=1S/C11H8O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h7,9,12H,10H2,1H3

InChI Key

KMRVUUYYZYPPLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC#CC#CC#CCO

Origin of Product

United States

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